molecular formula C19H16N4O4 B2584870 2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide CAS No. 920199-91-3

2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide

Cat. No.: B2584870
CAS No.: 920199-91-3
M. Wt: 364.361
InChI Key: WHSSFIWHQUDWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide (CAS 920199-91-3) is a chemical compound with the molecular formula C19H16N4O4 and a molecular weight of 364.35 g/mol . This small molecule features a pyridazinone core, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active compounds . The structure incorporates a benzamide group linked to a methyl-nitrobenzene and a methyl-dihydropyridazinone ring, making it a valuable intermediate for researchers exploring structure-activity relationships (SAR) in drug discovery. Compounds containing the pyridazinone moiety have been extensively studied for various biological activities, including potential hypotensive and vasodilatory effects, as they can serve as bio-isosteric alternatives to other heterocyclic systems in known active molecules . Researchers can utilize this high-purity compound as a key building block or reference standard in the design and synthesis of novel therapeutic agents. It is also suitable for high-throughput screening, computational chemistry studies, and biochemical assay development to investigate its mechanism of action and binding affinities against hypothesized biological targets. This product is intended for laboratory research use by qualified professionals and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or personal use. Researchers should refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

2-methyl-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-12-15(7-4-8-17(12)23(26)27)19(25)20-14-6-3-5-13(11-14)16-9-10-18(24)22(2)21-16/h3-11H,1-2H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSSFIWHQUDWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the nitration of a suitable benzamide precursor, followed by the introduction of the pyridazinone moiety through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridazinone moiety may also play a role in binding to biological targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The table below highlights critical differences between the target compound and structurally similar molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
Target compound C₁₉H₁₅N₄O₄ 381.35 Nitro, benzamide, dihydropyridazinone Electron-withdrawing nitro, amide linker, two adjacent N in heterocycle
BG14055 (N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]pyridine-3-sulfonamide) C₁₆H₁₄N₄O₃S 342.37 Sulfonamide, pyridine, dihydropyridazinone Sulfonamide linker (enhanced solubility), pyridine aromaticity
Enamine compound (1-benzyl-3-[4-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)phenyl]urea) C₂₆H₂₆N₆O₂ 454.53 Urea, benzyl, dihydropyridinone Urea linkage (H-bond donor/acceptor), single N in heterocycle (pyridinone)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Hydroxy, benzamide, dimethyl Branched alkyl chain with N,O-bidentate directing group for metal catalysis

Key Findings

a) Linker and Substituent Effects
  • Amide vs. Sulfonamide vs. Urea: The target’s benzamide linker provides rigidity, while BG14055’s sulfonamide may improve solubility due to its polar nature .
  • Nitro Group : Unique to the target, this group increases electrophilicity and may influence reactivity in substitution or metal-catalyzed reactions compared to methyl or sulfonamide substituents .
b) Heterocyclic Ring Variations
  • Dihydropyridazinone vs. This could enhance interactions with biological targets or metal catalysts .
c) Molecular Weight and Bioavailability
  • BG14055 (342.37 g/mol) may have better absorption .

Research Implications and Limitations

  • Synthetic Routes : highlights the use of X-ray crystallography and NMR for structural validation, which could apply to the target compound . Software like WinGX/ORTEP () may aid in crystallographic analysis .
  • Knowledge Gaps: No biological or pharmacokinetic data are available for the target compound. Further studies should assess solubility, stability, and activity relative to analogs.

Biological Activity

2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide, with the CAS Number 920199-91-3, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings on its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C₁₉H₁₆N₄O₄, with a molecular weight of 364.4 g/mol. The structure features a nitro group and a pyridazine moiety, which are often associated with various biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antiviral Activity : Some studies have explored the efficacy of related compounds as inhibitors of the Hepatitis C virus (HCV). Compounds with structural similarities have shown promising results in inhibiting viral replication with IC₅₀ values in the nanomolar range .
  • Anticancer Properties : The compound's structural features suggest potential anticancer activity. Research has indicated that derivatives containing similar functional groups can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Cereblon Ligase Interaction : As part of ongoing investigations into targeted protein degradation, this compound may function as a cereblon E3 ligase modulator. Such interactions are significant for developing novel therapeutic agents targeting specific oncogenic proteins .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntiviralInhibition of HCV replication
AnticancerInduction of apoptosis, cell cycle arrest
Protein DegradationModulation of cereblon E3 ligase

Detailed Findings

  • Antiviral Mechanisms :
    • Compounds structurally related to this compound have been evaluated for their ability to inhibit the HCV NS5B polymerase. For instance, certain derivatives exhibited low micromolar IC₅₀ values and demonstrated efficacy in cellular models .
  • Anticancer Research :
    • Studies have reported that similar compounds can induce apoptosis in cancer cell lines by activating caspases and modulating Bcl-2 family proteins. The presence of nitro and pyridazine groups appears to enhance these effects .
  • Cereblon Ligase Modulation :
    • Recent patents highlight the potential for this compound to act as a bifunctional molecule that recruits target proteins to cereblon E3 ligase for ubiquitination and subsequent degradation. This mechanism is particularly relevant in cancer therapy where selective degradation of oncogenic proteins is desired .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.